molecular formula C24H28N2O2 B584213 Cannabipiperidiethanone CAS No. 1345970-43-5

Cannabipiperidiethanone

Cat. No. B584213
CAS RN: 1345970-43-5
M. Wt: 376.5
InChI Key: AJSBNWAHEDVQJT-UHFFFAOYSA-N
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Description

Cannabipiperidiethanone (CPE or 1-(N-methylpiperidin-2-ylmethyl)-3-(2-methoxyphenylacetyl)indole) is a synthetic cannabinoid that has been found as an ingredient of “herbal” synthetic cannabis blends sold in Japan .


Molecular Structure Analysis

The molecular formula of this compound is C24H28N2O2 . The compound is 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C24H28N2O2 and a molar mass of 376.500 g·mol−1 . More detailed properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, molar volume, etc. can be found on ChemSpider .

Scientific Research Applications

  • Identification and Analysis : Cannabipiperidiethanone was identified as a novel cannabimimetic compound found as an adulterant in a herbal product in Japan. This compound has a structure similar to known synthetic cannabinoids like JWH-250 and AM-2233. It showed affinity for cannabinoid CB₁ and CB₂ receptors with IC₅₀ values of 591 and 968 nM, respectively, indicating a lower affinity compared to JWH-250 (Uchiyama et al., 2011).

  • Research Chemical Analysis : this compound has been identified in research chemicals and herbal mixtures. Challenges in analytical techniques, such as mass spectroscopy, are noted due to the occurrence of isobaric substances and new cannabimimetics, necessitating the combination of multiple analytical methods (Kneisel et al., 2012).

  • Therapeutic Potential of Cannabinoids : While not specifically focused on this compound, research has been conducted on the therapeutic potential of cannabinoids in general. Cannabinoids are studied for their potential in treating conditions like multiple sclerosis, cancer, AIDS, and epilepsy, among others. They have shown effectiveness as antiemetics, appetite stimulants, analgesics, and in the treatment of Tourette's syndrome and glaucoma (Ben Amar, 2006).

  • Pharmacological Actions : The pharmacological actions of cannabinoids, including their synergy and potential therapeutic effects, have been explored. The interactions with various receptors and the potential for treatment of conditions like pain, inflammation, depression, and cancer have been studied (Russo, 2011).

  • Clinical Practice Applications : Cannabinoids, including synthetic ones, are being used in clinical practice for multiple sclerosis, chemotherapy-induced nausea, and AIDS-related anorexia. The development of new therapeutic targets minimizes the psychotropic effects of certain cannabinoids (Pagano et al., 2022).

  • Chemopreventive Effects : Cannabidiol, a cannabinoid, has shown chemopreventive effects in experimental colon cancer, highlighting the potential of cannabinoids in cancer prevention and treatment (Aviello et al., 2012).

  • Cannabinoids in Pain Management : Research has also delved into the use of cannabinoids in managing difficult-to-treat pain, further underlining their potential therapeutic applications (Russo, 2008).

Mechanism of Action

Target of Action

Cannabipiperidiethanone, also known as CPE, is a synthetic cannabinoid . Its primary targets are the cannabinoid type 1 and type 2 receptors (CB1 and CB2) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes, including mood regulation, pain sensation, and memory .

Mode of Action

CPE interacts with its targets, the CB1 and CB2 receptors, by binding to them . Its binding affinity was measured at the CB1 and CB2 receptors and it was found to have an IC50 of 591 nM at CB1 and 968 nM at CB2 . This interaction triggers a series of cellular responses, leading to the observed effects of the compound .

Biochemical Pathways

It is known that the activation of cb1 and cb2 receptors can influence various signaling pathways, including those involved in pain sensation, inflammation, and neuroprotection .

Pharmacokinetics

Like other cannabinoids, it is likely that cpe is metabolized in the liver

Result of Action

It is known that the activation of cb1 and cb2 receptors can lead to various cellular responses, including changes in cell signaling, gene expression, and neuronal excitability .

Action Environment

Environmental and agronomic factors can significantly influence the action, efficacy, and stability of cannabinoids like CPE . Factors such as temperature, humidity, light intensity, and soil composition can profoundly influence the growth and development of cannabis plants, which can lead to significant alterations in the levels of cannabinoids . Furthermore, agronomic practices, including irrigation, fertilization, and pest management, can also impact the chemical profile of cannabinoids .

Safety and Hazards

Cannabipiperidiethanone is a Schedule I Controlled Substance in the United States . This means it has a high potential for abuse, no currently accepted medical use in treatment in the United States, and a lack of accepted safety for use under medical supervision.

properties

IUPAC Name

2-(2-methoxyphenyl)-1-[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-25-14-8-7-10-19(25)16-26-17-21(20-11-4-5-12-22(20)26)23(27)15-18-9-3-6-13-24(18)28-2/h3-6,9,11-13,17,19H,7-8,10,14-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSBNWAHEDVQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CN2C=C(C3=CC=CC=C32)C(=O)CC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705471
Record name 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1345970-43-5
Record name 2-(2-Methoxyphenyl)-1-[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1345970-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cannabipiperidiethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345970435
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-Methoxyphenyl)-1-(1-((1-methyl-2-piperidinyl)methyl)-1H-indol-3-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CANNABIPIPERIDIETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66388U44D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is Cannabipiperidiethanone and how was it discovered?

A1: this compound is a new synthetic cannabinoid identified as an adulterant in a herbal product being illegally distributed in Japan []. Its discovery stemmed from analyzing the herbal product using various techniques like GC-MS, LC-MS, high-resolution MS, and NMR [].

Q2: What is the chemical structure of this compound and how does it relate to other synthetic cannabinoids?

A2: this compound's molecular formula is C₂₄H₂₉N₂O₂, and its protonated molecular ion peak was observed at m/z 377.2233 [M+H]⁺ through accurate mass spectrometry []. The complete chemical name, elucidated through mass spectrometry and NMR, is 2-(2-methoxyphenyl)-1-{1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}ethanone []. Interestingly, its structure combines elements from two known synthetic cannabinoids: JWH-250 and AM-2233 []. The phenylacetyl indole moiety resembles JWH-250, while the N-methylpiperidin-2-yl-methyl group is similar to AM-2233 [].

Q3: Does this compound interact with cannabinoid receptors, and if so, how does its affinity compare to other synthetic cannabinoids?

A3: Yes, this compound demonstrates an affinity for both cannabinoid CB₁ and CB₂ receptors []. Its binding affinity was determined through a binding assay, revealing IC₅₀ values of 591 nM for CB₁ and 968 nM for CB₂ []. Notably, these affinities are lower than those of JWH-250, indicating a weaker binding interaction with the receptors [].

Q4: What are the implications of this compound being present in commercially available products?

A4: The presence of this compound in a readily available herbal product raises significant concerns due to its unknown pharmacological profile and potential health risks []. Because it is a newly identified compound, further research is crucial to understand its effects on the human body and potential long-term consequences of exposure []. This discovery underscores the need for stricter regulations and monitoring of unregulated substances to protect public health.

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